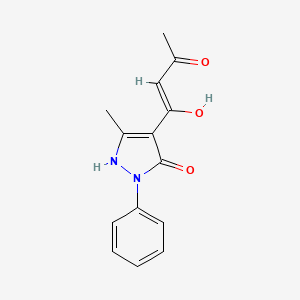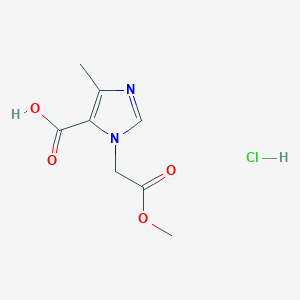![molecular formula C17H17ClN4O4S B2551929 2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251545-35-3](/img/structure/B2551929.png)
2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a compound that has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . The compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold .
Molecular Structure Analysis
The molecular structure of the compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme-binding moieties .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
1,2,4-Triazolo[4,3-a]pyridines serve as core scaffolds in many natural products and bioactive molecules. Researchers have explored their potential as pharmaceutical agents due to their versatile biological activities. Notable applications include:
- 11β-Hydroxysteroid Dehydrogenase-Type 1 (11β-HSD-1) Inhibitors : Some functionalized 1,2,4-triazolo[4,3-a]pyridines have been investigated as inhibitors of 11β-HSD-1, an enzyme involved in cortisol metabolism .
- P38α Mitogen-Activated Protein (MAP) Kinase Inhibitors : Certain derivatives of 1,2,4-triazolo[4,3-a]pyridines exhibit inhibitory activity against P38α MAP kinase, which plays a crucial role in inflammation and stress responses .
- Antimalarial Agents : Interestingly, this class of compounds has also demonstrated effectiveness as antimalarial agents .
Coordination Chemistry
1,2,4-Triazolo[4,3-a]pyridines find applications in coordination chemistry. Researchers have explored their complexation behavior with metal ions, leading to the development of novel coordination complexes. These complexes can serve as catalysts, sensors, or materials with unique properties .
Material Chemistry
The field of material chemistry benefits from the incorporation of 1,2,4-triazolo[4,3-a]pyridines. These compounds can be used as building blocks for designing functional materials, such as polymers, nanoparticles, and supramolecular assemblies .
Synthetic Methodology
Efficient synthetic methods for constructing substituted 1,2,4-triazolo[4,3-a]pyridines are highly desirable. While classic approaches exist (e.g., cyclodehydration of acylated 2-hydrazinopyridines), recent advances include one-pot procedures. For instance, a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines provides a transition-metal-free route to these heterocycles, offering economic and environmental advantages .
Other Applications
Beyond the mentioned fields, 1,2,4-triazolo[4,3-a]pyridines may find applications in diverse areas, including agrochemicals, sensors, and luminescent materials. Further research is needed to uncover additional uses and optimize their properties.
Wirkmechanismus
The compound has been identified as a potential inhibitor of IDO1, an enzyme that plays a crucial role in the maintenance of a balance between immune tolerance and immunity . The overexpression of IDO1 in the tumor microenvironment leads to a dysregulation of this balance, and to an escape of the tumor cells from immune control .
Zukünftige Richtungen
The compound represents a novel class of potential IDO1 inhibitors . Thanks to the rational and in silico-guided design of analogues, an improvement of the potency to sub-micromolar levels has been achieved, with excellent in vitro metabolic stability and exquisite selectivity with respect to other heme-containing enzymes . This suggests that the compound and its analogues could be further explored in the context of cancer immunotherapy .
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4S/c18-14-3-1-2-13(10-14)11-22-17(23)21-12-15(4-5-16(21)19-22)27(24,25)20-6-8-26-9-7-20/h1-5,10,12H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDVRQYQVCTZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(furan-2-ylmethyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2551851.png)

![Benzyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2551859.png)
![ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2551861.png)

![(2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2551863.png)

![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2551865.png)


![Cyclopropyl-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2551868.png)
